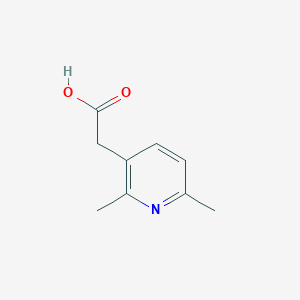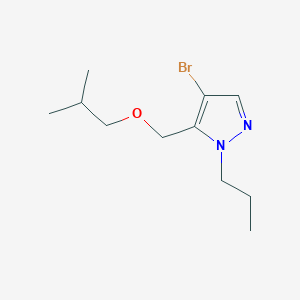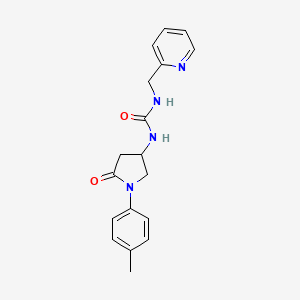
2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" is a derivative of nicotinic acid, which is a pyridine-based compound. Nicotinic acid and its derivatives are of significant interest in pharmaceutical chemistry due to their biological activities and their role as intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of nicotinic acid derivatives often involves the formation of the pyridine ring or modifications to pre-existing pyridine structures. For example, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives is achieved by developing novel routes that involve the synthesis of the pyridine ring as a key intermediate . Similarly, nicotinic acid esters can be prepared by reacting pyridine-2(1H)-thione derivatives with α-halo-reagents, followed by cyclization and further reactions to yield various heterocyclic compounds . Although these papers do not directly describe the synthesis of "2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid," they provide insight into the types of reactions and strategies that might be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by the presence of a pyridine ring, which can be functionalized with various substituents. The presence of a thioether group, as indicated by the "thio" prefix in the compound of interest, suggests a sulfur atom linked to the pyridine ring. The "1-Allyl-2,5-dioxopyrrolidin-3-yl" moiety indicates a more complex substituent involving a pyrrolidine ring with an allyl group and two ketone functionalities .
Chemical Reactions Analysis
Nicotinic acid derivatives can undergo a variety of chemical reactions. For instance, ester derivatives can participate in cyclization reactions to form thieno[2, 3-b]pyridines, which can then undergo condensation reactions to yield further derivatives . The presence of functional groups such as esters, thioethers, and ketones in the compound of interest suggests that it may also be amenable to similar types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structure. The presence of fluorine atoms, as seen in the synthesis of 2-trifluoromethyl-nicotinic acid derivatives, can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The specific physical and chemical properties of "2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" would depend on the nature of its substituents and their electronic and steric effects on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Industrial Applications of Nicotinic Acid
Nicotinic acid, a pyridine carboxylic acid, is an essential nutrient with a variety of uses in the food, pharmaceutical, and biochemical industries. Its industrial production, traditionally reliant on the oxidation of 5-ethyl-2-methylpyridine, faces challenges due to environmental concerns, notably the by-product nitrous oxide. Recent research focuses on eco-friendly production methods, highlighting the importance of sustainable industrial practices in the production of nicotinic acid for green chemistry applications (Lisicki, Nowak, & Orlińska, 2022).
Synthesis of Nicotinic Acid Based Pseudopeptides
The development of nicotinic acid-based pseudopeptides demonstrates the compound's versatility in synthetic chemistry. Efficient synthesis techniques have been established for amino acid units bearing an amidoxime function on the pyridine ring, expanding the potential for creating novel biologically active molecules. Such advancements underscore nicotinic acid's role in the synthesis of complex organic compounds with potential applications in drug discovery and material science (Ovdiichuk et al., 2015).
Crystal Structure and Pharmacological Properties
Research into the crystal structure of nicotinic acid and its complexes contributes to our understanding of its pharmacological properties. The study of ionic crystals of nicotinic acid in inorganic/organic environments enhances knowledge of its characteristic features, such as the twisting of the carboxyl group and hydrogen-bonding extension. This research aids in elucidating the structural basis for the biological activity of nicotinic acid and its derivatives, informing the design of new therapeutic agents (Athimoolam & Natarajan, 2007).
Sustainable Catalytic Processes
Efforts to develop sustainable catalytic processes for the synthesis of nicotinic acid reflect the growing emphasis on eco-friendly production methods. Research in this area explores the use of supported vanadium oxide catalysts for the oxidation of 3-picoline, a precursor to nicotinic acid, demonstrating a commitment to improving the environmental impact of chemical manufacturing. These studies are pivotal in advancing sustainable practices in the chemical industry, particularly in the production of vitamins and pharmaceuticals (Mari, 2016).
Eigenschaften
IUPAC Name |
2-(2,5-dioxo-1-prop-2-enylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-6-15-10(16)7-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h2-5,9H,1,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPMJDUDNWSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)

![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)

![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)


![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)
